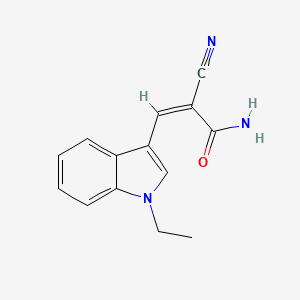

2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide and similar compounds involves condensation reactions under specific conditions. For example, the synthesis of related compounds typically utilizes condensation of equimolar equivalents of an aldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions for a precise duration, achieving high yields (Kariuki et al., 2022). This method suggests a potential pathway for synthesizing 2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide by adapting the starting materials to include 1-ethyl-1H-indole-3-carbaldehyde and 2-cyanoacetamide.

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and crystallographic studies, is essential for understanding the compound's configuration and electronic properties. Similar compounds have been characterized using NMR spectroscopy and single-crystal X-ray diffraction, providing insights into their three-dimensional arrangements and confirming the molecular structures (Kariuki et al., 2022).

Chemical Reactions and Properties

2-Cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide may undergo various chemical reactions, including ene-reduction and interactions with nucleophiles, depending on the functional groups present in the compound. The ene-reduction of similar cyanoacrylamide compounds has been performed using marine and terrestrial fungi, showcasing the potential for biocatalytic applications (Jimenez et al., 2019).

Physical Properties Analysis

The physical properties of 2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide, including its solubility, melting point, and crystalline structure, can be inferred from similar compounds. These properties are crucial for determining the compound's suitability for specific applications and for formulating it in various mediums.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and interactions with other molecules, are central to its utility in chemical synthesis and potential applications in materials science. Investigations into similar compounds' reactivity, electrophilicity, and intra/intermolecular interactions provide valuable insights into how 2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide might behave in complex chemical environments (Singh et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-2-cyano-3-(1-ethylindol-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-2-17-9-11(7-10(8-15)14(16)18)12-5-3-4-6-13(12)17/h3-7,9H,2H2,1H3,(H2,16,18)/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHIJRAGFACLHY-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-cyano-3-(1-ethyl-1H-indol-3-yl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5619415.png)

![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5619420.png)

![3-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5619432.png)

![3-{(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5619446.png)

![[(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B5619458.png)

![1-[1-(2-fluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5619470.png)

amino]methyl}-1-(3,6-dimethyl-2-pyrazinyl)-3-pyrrolidinyl]methanol](/img/structure/B5619475.png)

![9-[(5-ethyl-3-thienyl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619481.png)

![4-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5619488.png)

![4-[(2-{1-[2-(allyloxy)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5619504.png)